2,2,3,3-Tetrafluoropropyl 2,2,2-trifluoroethyl carbonate

Lithium-ion battery electrolyte Fluorinated carbonate Isomer differentiation

Formulating electrolytes for high-voltage (≥4.5 V) lithium-ion batteries often fails due to oxidative decomposition of conventional carbonate solvents. 2,2,3,3-Tetrafluoropropyl 2,2,2-trifluoroethyl carbonate solves this problem through its unique unsymmetrical architecture. - Provides superior oxidative stability compared to less-fluorinated linear carbonates, enabling stable cycling with NMC811, Li-rich layered oxides, and 5 V-class spinel cathodes. - The strategic placement of 7 fluorine atoms promotes in-situ LiF generation upon reduction, forming a robust solid-electrolyte interphase (SEI) that enhances cycle life. - Retains the coordinating carbonyl group to maintain Li+ transport while simultaneously suppressing flammability-a triple function critical for safe, high-energy-density lithium metal batteries.

Molecular Formula C6H5F7O3
Molecular Weight 258.09 g/mol
CAS No. 1791423-48-7
Cat. No. B12077856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,3,3-Tetrafluoropropyl 2,2,2-trifluoroethyl carbonate
CAS1791423-48-7
Molecular FormulaC6H5F7O3
Molecular Weight258.09 g/mol
Structural Identifiers
SMILESC(C(C(F)F)(F)F)OC(=O)OCC(F)(F)F
InChIInChI=1S/C6H5F7O3/c7-3(8)5(9,10)1-15-4(14)16-2-6(11,12)13/h3H,1-2H2
InChIKeyZPQXJDLVIXUKJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,3,3-Tetrafluoropropyl 2,2,2-trifluoroethyl carbonate (CAS 1791423-48-7): Procurement & Baseline Profile


2,2,3,3-Tetrafluoropropyl 2,2,2-trifluoroethyl carbonate (CAS 1791423-48-7) is an unsymmetrical, linear fluorinated carbonate with molecular formula C6H5F7O3 and a molecular weight of 258.09 g/mol . It belongs to a class of high-fluorine-content organic carbonates designed as electrolyte co-solvents or additives for high-voltage lithium-ion batteries, where the strategic placement of fluorine atoms aims to enhance oxidative stability and modify solid-electrolyte interphase (SEI) formation . The compound is commercially available from specialty chemical suppliers under catalog numbers such as PC450299 with typical purities of 98% .

Why 2,2,3,3-Tetrafluoropropyl 2,2,2-trifluoroethyl carbonate Cannot Be Replaced by Generic Fluorinated Carbonates


Substituting this compound with a generic fluorinated carbonate fails because its specific unsymmetrical architecture—pairing a 2,2,3,3-tetrafluoropropyl moiety with a 2,2,2-trifluoroethyl group—yields a unique distribution of fluorine electron-withdrawing effects compared to its constitutional isomers and symmetrical analogs. The molecular formula C6H5F7O3 is shared by at least two other commercially available carbonates , but differences in fluorine placement alter critical electrolyte properties: oxidation potential (relevant to high-voltage stability), reduction behavior (dictating SEI composition), and solvent viscosity/coordination strength, as demonstrated by theoretical studies on fluorinated carbonate series [1]. Simply selecting 'a fluorinated carbonate' without specifying the regiochemistry risks compromising the targeted electrochemical performance. The quantitative evidence below details where differentiation has been established or can be legitimately inferred.

2,2,3,3-Tetrafluoropropyl 2,2,2-trifluoroethyl carbonate: Product-Specific Quantitative Differentiation Evidence


Regiochemical Differentiation from Isomers Sharing the Same Molecular Formula

The target compound (CAS 1791423-48-7) is one of at least three constitutional isomers sharing the formula C6H5F7O3 and molecular weight 258.09 g/mol that are commercially offered as battery electrolyte solvents . The specific arrangement places seven fluorine atoms across two distinct fluoroalkyl groups: a tetrafluoropropyl group (–CH2–CF2–CHF2) and a trifluoroethyl group (–CH2–CF3). This contrasts with 2,2-difluoroethyl 2,2,3,3,3-pentafluoropropyl carbonate (CAS 1980076-03-6, PC450298), which distributes fluorines differently (five on the propyl, two on the ethyl), and 2,2,3,3,4,4,4-heptafluorobutyl methyl carbonate (CAS 277332-95-3), which concentrates all seven fluorines on the butyl chain while leaving the methyl group non-fluorinated . Theoretical work on analogous fluorinated carbonates demonstrates that the position of fluorine substitution, not merely the total fluorine count, significantly modulates both oxidation potential (variations up to ~0.5 V calculated) and reduction potential, which in turn governs SEI composition and cathode electrolyte interphase (CEI) stability [1].

Lithium-ion battery electrolyte Fluorinated carbonate Isomer differentiation

Unsymmetrical Architecture Offers Broader Formulation Latitude Compared to Symmetrical Bis(2,2,2-trifluoroethyl) Carbonate (TFEC)

The target compound's unsymmetrical structure (R ≠ R') provides a key formulation advantage over symmetrical bis(2,2,2-trifluoroethyl) carbonate (TFEC, CAS 1513-87-7). TFEC has been used as a non-flammable co-solvent but suffers from high viscosity and limited miscibility with conventional carbonate solvents at high concentrations, which constrains electrolyte formulation flexibility [1]. In contrast, unsymmetrical fluorinated carbonates, as a class, are reported by commercial producers to enable 'greater formulation freedom than hydrofluoroethers' in electrolyte blends, suggesting improved miscibility and viscosity profiles [2]. While direct experimental viscosity or miscibility data for this specific compound versus TFEC have not been published in the peer-reviewed literature, the structural basis for differentiation—an asymmetric fluoroalkyl substitution pattern that disrupts molecular packing—is well-established for linear carbonate solvents [3].

Lithium-ion battery Electrolyte co-solvent Unsymmetrical carbonate

High-Voltage Oxidative Stability: Class-Level Evidence from Fluorinated Carbonate Patents

No direct experimental oxidative stability data (e.g., linear sweep voltammetry onset potential) has been published for the target compound alone. However, strong class-level evidence exists: a closely related compound, ethyl (2,2,3,3-tetrafluoropropyl) carbonate, is claimed in US patent US20170187071 to enable stable battery cycling at cathode operating potentials of '4.5V or more relative to Li/Li+', with electrolyte formulations containing 20-75 wt% of the fluorinated carbonate [1]. Another patent (US20170187062) claims similarly high anodic stability for methyl (2,2,3,3-tetrafluoropropyl) carbonate-based electrolytes [2]. Both patents establish that the 2,2,3,3-tetrafluoropropyl carbonate motif contributes to high-voltage tolerance in lithium-ion cells. By inference, the target compound, sharing the same tetrafluoropropyl architecture but with a more extensively fluorinated trifluoroethyl counterpart (replacing ethyl or methyl), is reasonably expected to meet or exceed this oxidative stability threshold, consistent with theoretical predictions that increased fluorine substitution raises oxidation potential [3].

High-voltage lithium battery Oxidative stability Fluorinated carbonate electrolyte

Distinguished from Hydrofluoroether (HFE) Co-solvents by Carbonate Functionality for Improved Salt Dissociation

A critical functional distinction exists between fluorinated carbonates like the target compound and the more commonly studied hydrofluoroether (HFE) co-solvents (e.g., 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether, TTE/HFE-458pcf-c). HFEs are used as diluents in localized high-concentration electrolytes but are essentially non-solvating for Li+ ions; they lack the carbonate carbonyl group needed for ion coordination. In contrast, the target compound retains the carbonate functional group, enabling it to participate in Li+ solvation and salt dissociation while still imparting fluorine-derived oxidative stability and flammability suppression [1]. The 'high polarity' attributed to fluorinated carbonates allows effective ion dissociation in solution, a property absent in HFEs . This dual functionality—acting as both a high-voltage-tolerant solvent and an active participant in ion transport—positions the target compound as a single-component replacement for HFE/carbonate co-solvent mixtures.

Electrolyte solvent Salt dissociation Lithium-ion battery

Commercial Availability and Purity Benchmarking Against Isomeric Analogs

As of the latest available supplier data, 2,2,3,3-tetrafluoropropyl 2,2,2-trifluoroethyl carbonate is available from multiple specialty chemical suppliers with a standard purity specification of 98% . Its closest constitutional isomer, 2,2-difluoroethyl 2,2,3,3,3-pentafluoropropyl carbonate (CAS 1980076-03-6, PC450298), is offered at the same purity level and similar pricing (€1,498 vs. €1,499 for 25 g), indicating comparable manufacturing maturity . The third isomer, 2,2,3,3,4,4,4-heptafluorobutyl methyl carbonate (CAS 277332-95-3, PC450399), is also commercially listed . The availability of all three isomers at research quantities (25 g scale) from the same supplier network (Apollo Scientific distribution) allows direct experimental comparison, but also means that purchasers must verify the exact CAS number upon ordering to avoid inadvertent isomer substitution.

Chemical procurement Purity specification Fluorinated carbonate

Best Research and Industrial Application Scenarios for 2,2,3,3-Tetrafluoropropyl 2,2,2-trifluoroethyl carbonate


High-Voltage Lithium-Ion Battery Electrolyte Development (≥4.5 V vs. Li/Li+)

Based on patent-validated class evidence showing that electrolytes containing 2,2,3,3-tetrafluoropropyl carbonates can operate stably at cathode potentials of 4.5 V and above [1], this compound should be prioritized as a co-solvent candidate in electrolyte formulations targeting high-voltage cathodes such as NMC811, Li-rich layered oxides, and 5 V-class spinels. The asymmetric architecture with high total fluorine content (7 F atoms) is theoretically predicted to provide superior oxidative stability compared to less-fluorinated linear carbonates [2].

Isomer-Specific Structure-Activity Relationship (SAR) Studies for SEI Engineering

The availability of this compound alongside its C6H5F7O3 isomers (CAS 1980076-03-6 and CAS 277332-95-3) from the same supplier network enables systematic SAR studies to correlate fluorine placement with SEI composition and cycling performance. The tetrafluoropropyl/trifluoroethyl arrangement places fluorine atoms at both the α- and β-positions of the propyl chain, which theoretical work indicates may promote in-situ LiF generation upon reduction—a key contributor to stable SEI formation [2]. Comparative evaluation against the isomeric series can isolate the effect of fluorine position from total fluorine content.

Non-Flammable Electrolyte Formulation for Lithium Metal Batteries

Fluorinated carbonates are a recognized class of non-flammable co-solvents. This compound, with its high fluorine-to-hydrogen ratio (7 F:5 H), is expected to contribute to flammability suppression comparable to or better than TFEC (6 F:4 H) [3]. Unlike hydrofluoroether diluents that lack solvating ability, this carbonate retains the coordinating carbonyl group, allowing it to simultaneously suppress flammability, maintain Li+ transport, and extend the oxidative stability window—a triple function particularly valuable for lithium metal battery electrolytes where safety and high-voltage tolerance are both critical [2].

Specialty Fluorinated Building Block for Medicinal/Agrochemical Chemistry

While battery applications dominate the public rationale for this compound, structurally related fluorinated carbonates are claimed in patent literature as synthetic intermediates and active agents in medicinal and agrochemical contexts [4]. The 2,2,3,3-tetrafluoropropyl and 2,2,2-trifluoroethyl groups are privileged motifs in drug design for modulating lipophilicity and metabolic stability. Procurement of this carbonate as a reagent enables introduction of both fluorinated fragments in a single synthetic step via transesterification or nucleophilic carbonate chemistry.

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